6-Amino-1,3-dipropyl-5-nitrosouracil 6-Amino-1,3-dipropyl-5-nitrosouracil
Brand Name: Vulcanchem
CAS No.: 81250-33-1
VCID: VC20754600
InChI: InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3
SMILES: CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N
Molecular Formula: C10H16N4O3
Molecular Weight: 240.26 g/mol

6-Amino-1,3-dipropyl-5-nitrosouracil

CAS No.: 81250-33-1

VCID: VC20754600

Molecular Formula: C10H16N4O3

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1,3-dipropyl-5-nitrosouracil - 81250-33-1

Description

General Information

6-Amino-1,3-dipropyl-5-nitrosouracil is a synthetic organic compound that belongs to the nitrosoureas class. It has a molecular formula of C10H16N4O3C_{10}H_{16}N_{4}O_{3}
and a molecular weight of 240.26 g/mol. The compound is characterized by an amino group at the 6-position, a nitroso group at the 5-position, and two propyl groups at the 1 and 3 positions of the uracil ring. 6-Amino-1,3-dipropyl-5-nitrosouracil is also known as 6-AMINO-5-NITROSO-1,3-DIPROPYL-1H-PYRIMIDINE-2,4-DIONE .

Synthesis

The synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil involves the nitration of 1,3-dipropyluracil, followed by introducing an amino group at the 6-position. Nitration can be achieved using nitric acid with sulfuric acid as a catalyst, and amination can be done using ammonia or an amine source under controlled conditions. The synthesis of ADPN (6-Amino-1,3-dipropyl-5-nitrosouracil) involves reacting N-nitroso-N-propylurea with dipropylamine in acetic acid. The synthesized ADPN is characterized using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Biological Activities and Applications

Research indicates that ADPN (6-Amino-1,3-dipropyl-5-nitrosouracil) exhibits various biological activities. It is used in biochemical research, especially in proteomics, due to its ability to interact with various biomolecules. Scientific research applications include:

  • Chemistry: It can be used as a precursor in synthesizing more complex organic molecules.

  • Biology: It is studied for potential interactions with nucleic acids and proteins.

  • Medicine: It is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
6-Amino-1,3-dimethyl-5-nitrosouracilDimethyl groups instead of dipropylDifferent alkyl substituents affecting reactivity
5-Nitro-1,3-dipropyluracilNitro group at the 5-positionLacks amino functionality at the 6-position
6-Amino-5-nitrosouracilNo propyl groupsSimpler structure with fewer substituents
1,3-DimethyluracilLacks the amino and nitroso groupsDifferent chemical reactivity and biological activity
6-Amino-1,3-dimethyluracilSimilar structure but without the nitroso groupDifferent chemical properties
5-Nitroso-1,3-dimethyluracilLacks the amino groupAffecting its biological interactions

These compounds exhibit varying biological activities and reactivities due to differences in their substituents and functional groups. The unique combination of dipropyl groups and nitroso functionality in 6-Amino-1,3-dipropyl-5-nitrosouracil enhances its potential for specific interactions within biological systems.

Safety Information

The safety information for 6-Amino-1,3-dipropyluracil includes the following :

  • Symbol: GHS07

  • Signal Word: Warning

  • Hazard Statement: H302 (Harmful if swallowed)

  • Precautionary Statements: Use personal protective equipment such as dust mask type N95, eyeshields, and gloves.

CAS No. 81250-33-1
Product Name 6-Amino-1,3-dipropyl-5-nitrosouracil
Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
IUPAC Name 6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3
Standard InChIKey HLHWJHPBAYITQE-UHFFFAOYSA-N
SMILES CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N
Canonical SMILES CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N
Synonyms 6-Amino-5-nitroso-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione; 6-Amino-5-nitroso-1,3-dipropyluracil;
PubChem Compound 5182018
Last Modified Sep 14 2023

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